molecular formula C9H12FNO2S B13232271 1-(2-Fluorophenyl)propane-2-sulfonamide

1-(2-Fluorophenyl)propane-2-sulfonamide

Cat. No.: B13232271
M. Wt: 217.26 g/mol
InChI Key: YQEBUXQQSHQIFQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a propane-2-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)propane-2-sulfonamide typically involves the reaction of 2-fluorobenzene with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Fluorobenzene+Propane-2-sulfonyl chlorideThis compound\text{2-Fluorobenzene} + \text{Propane-2-sulfonyl chloride} \rightarrow \text{this compound} 2-Fluorobenzene+Propane-2-sulfonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Fluorophenyl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • N-(2-fluorophenyl)propane-1-sulfonamide

Uniqueness

1-(2-Fluorophenyl)propane-2-sulfonamide is unique due to its specific structural features, such as the position of the fluorine atom on the phenyl ring and the propane-2-sulfonamide moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(2-fluorophenyl)propane-2-sulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-7(14(11,12)13)6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H2,11,12,13)

InChI Key

YQEBUXQQSHQIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1F)S(=O)(=O)N

Origin of Product

United States

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